molecular formula C10H12N2S B12465930 1-Ethyl-3-methylbenzimidazole-2-thione

1-Ethyl-3-methylbenzimidazole-2-thione

Cat. No.: B12465930
M. Wt: 192.28 g/mol
InChI Key: BLNDCZVBFRVGCN-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with ethyl and methyl groups attached to the nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and rubber accelerators.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE can be compared with other similar compounds, such as:

Uniqueness: 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-ethyl-3-methylbenzimidazole-2-thione

InChI

InChI=1S/C10H12N2S/c1-3-12-9-7-5-4-6-8(9)11(2)10(12)13/h4-7H,3H2,1-2H3

InChI Key

BLNDCZVBFRVGCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=S)C

Origin of Product

United States

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